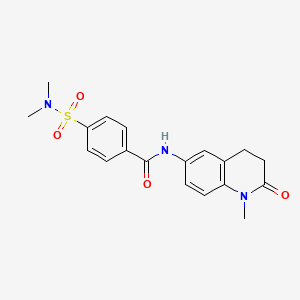

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

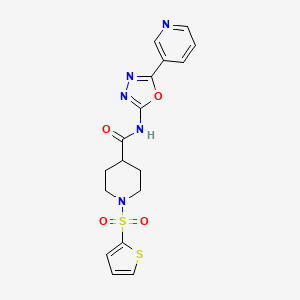

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It likely contains a pyridine ring substituted with a chloro group and a tetrahydrofuran-3-yl)oxy group. Additionally, it contains a 4,4-difluoropiperidin-1-yl)methanone group .Applications De Recherche Scientifique

Medical Intermediate

This compound is a type of ketone organic substance and is used as a medical intermediate . It plays a crucial role in the preparation of drugs with specific formulas .

SGLT2 Inhibitor

The compound is an intermediate of Empagliflozin , which is an effective and selective SGLT-2 inhibitor . SGLT-2 inhibitors are a class of medications that are commonly used in the treatment of type 2 diabetes .

Blood Glucose Control

Empagliflozin, for which this compound is an intermediate, can improve the comprehensive control of blood glucose in diabetic rats . This highlights its potential application in the management of diabetes .

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex organic compounds . For example, it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Antimicrobial Potential

While not directly mentioned, similar compounds have shown good antimicrobial potential . This suggests that “(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone” may also have potential antimicrobial applications .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers. This availability facilitates its use in various scientific research applications.

Mécanisme D'action

Target of Action

The primary target of this compound is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of diabetes .

Mode of Action

As an SGLT2 inhibitor , this compound prevents glucose from being reabsorbed by the kidneys and instead allows it to be excreted in the urine . This results in lower blood glucose levels, which is beneficial for managing diabetes .

Biochemical Pathways

The compound’s action on the SGLT2 protein affects the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from re-entering the bloodstream from the kidneys and is instead excreted in the urine . This leads to a decrease in blood glucose levels, helping to manage the symptoms of diabetes .

Pharmacokinetics

As an sglt2 inhibitor, it is likely to be orally bioavailable and metabolized by the liver before being excreted in the urine .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By preventing glucose reabsorption in the kidneys, the compound helps to lower blood glucose levels, which can help manage diabetes .

Propriétés

IUPAC Name |

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4,4-difluoropiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF2N2O3/c16-12-7-10(8-19-13(12)23-11-1-6-22-9-11)14(21)20-4-2-15(17,18)3-5-20/h7-8,11H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRXCWKQNQIXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)

![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2848728.png)

![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)

![6,6-Difluoro-5-oxo-8,9-dihydro-7H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2848735.png)